molecular formula C14H17ClN2O2 B13396077 Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- CAS No. 10573-22-5

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL-

Cat. No.: B13396077
CAS No.: 10573-22-5
M. Wt: 280.75 g/mol
InChI Key: NCDXBSVHIGDPOE-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- is a derivative of imidazole featuring a 1-(α-methylbenzyl) substituent, an ethyl ester group at position 5, and a hydrochloride salt. Its synthesis involves multi-step reactions, including:

  • Alkylation of α-methylbenzylamine with ethyl chloroacetate to form an intermediate (N-ethoxycarbonylmethyl-N-1-phenylethylamine) .
  • Sequential formylation and cyclization with thiocyanate under acidic conditions to generate the imidazole core .
  • Oxidative dethionation to remove sulfur-containing groups, followed by hydrochloride salt formation .

Properties

IUPAC Name

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDXBSVHIGDPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909693
Record name Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-66-7, 10573-22-5
Record name 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010573225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- typically involves the reaction of imidazole-5-carboxylic acid with alpha-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then esterified with ethanol to form the ethyl ester. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Identifiers

  • Molecular Formula: C14H17ClN2O2C_{14}H_{17}ClN_2O_2
  • Molecular Weight: 280.75 g/mol
  • CAS Registry Number: 10573-22-5
  • PubChem CID: 202524
  • Synonyms: DL-1-(1-Phenethyl)imidazole-5-carboxylic acid ethyl ester hydrochloride

Scientific Research Applications

  • Anesthetic and Sedative Agent: Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- has been studied for its biological activities, particularly as a sedative and anesthetic agent.
  • Interaction with Neurotransmitter Systems: Its structural similarity to other imidazole derivatives suggests potential interactions with gamma-aminobutyric acid receptors and other neurotransmitter systems. This compound may exhibit anxiolytic properties and has been investigated for its effects on sedation in various animal models.
  • Etomidate: Preparation method of Etomidate, which is a quick-acting intravenous anesthetic with short duration, and is characterized by high efficiency, low toxicity and slight influence on cardiovascular and respiratory systems .

Biological Activities

Studies on Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester have focused on its interactions with various biological targets.

Toxicity

Mechanism of Action

The mechanism of action of imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Key Properties

  • CAS Number : Referenced as a variant of etomidate (CAS 33125-97-2) but distinguished by its hydrochloride salt and racemic (DL) form .
  • Molecular Formula : Likely C₁₅H₁₈N₂O₂·HCl (based on etomidate’s formula, C₁₄H₁₆N₂O₂, with adjustments for HCl and substituents).
  • Applications: While etomidate is a short-acting intravenous anesthetic, the hydrochloride salt form may enhance solubility and stability for pharmaceutical formulations .

Comparison with Structurally Similar Compounds

Etomidate (Ethyl Ester, Non-Salt Form)

  • Structure : Ethyl ester of 1-(α-methylbenzyl)imidazole-5-carboxylic acid.
  • CAS : 33125-97-2 .
  • Key Differences: Lacks the hydrochloride salt, affecting solubility (etomidate is lipophilic, suitable for intravenous use). Exists as a single enantiomer in clinical formulations (typically the R-isomer for higher potency) .
  • Pharmacological Role : Rapid-onset anesthetic agent acting via GABAₐ receptor modulation .

(R)-Metomidate Hydrochloride

  • Structure : Methyl ester of 1-(α-methylbenzyl)imidazole-5-carboxylic acid, hydrochloride salt, R-enantiomer.
  • CAS: Referenced under names like AK162957 and Hypnodil hydrochloride .
  • Key Differences :
    • Ester Group : Methyl vs. ethyl, influencing metabolic stability and bioavailability.
    • Enantiomer : (R)-configuration shows higher binding affinity for steroidogenic enzymes, used as a reference standard in PET imaging (e.g., [¹¹C]Metomidate) .
  • Applications : Imaging adrenal tumors due to specificity for CYP11B enzymes .

DL-1-(1-Phenethyl)imidazole-5-carboxylic Acid Methyl Ester Hydrochloride

  • Structure : Methyl ester variant with racemic (DL) form and hydrochloride salt.
  • CAS: Overlaps with "Metomidate HCl" in nomenclature .
  • Key Differences :
    • Racemic mixture (DL) vs. enantiopure forms, impacting pharmacological activity and metabolic pathways.
    • Methyl ester may alter hydrolysis rates compared to ethyl esters .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Etomidate (R)-Metomidate HCl
CAS Number Not explicitly listed (DL variant) 33125-97-2 AK162957
Molecular Formula C₁₅H₁₈N₂O₂·HCl (estimated) C₁₄H₁₆N₂O₂ C₁₄H₁₆N₂O₂·HCl
Ester Group Ethyl Ethyl Methyl
Salt Form Hydrochloride None Hydrochloride
Enantiomeric Form Racemic (DL) R-isomer (clinical) R-isomer
Primary Application Pharmaceutical intermediate or salt-stable analog Anesthetic PET imaging reference standard
Synthetic Route Multi-step cyclization + salt formation Similar, without HCl salt step Methyl ester substitution

Key Research Findings

Impact of Ester Groups on Bioactivity

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., etomidate) exhibit slower hydrolysis in plasma compared to methyl esters, prolonging anesthetic effects .
  • Hydrochloride Salt: Enhances water solubility, critical for intravenous formulations, but may require pH adjustments to avoid precipitation .

Enantiomeric Differences

  • The R-enantiomer of metomidate shows 10-fold higher binding affinity to adrenal CYP11B enzymes than the S-form, underscoring the importance of stereochemistry in therapeutic applications .

Biological Activity

Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

The compound is a derivative of imidazole and features a carboxylic acid group along with an ethyl ester and a hydrochloride moiety. Its structure allows for various interactions with biological targets, influencing its activity in different biological contexts.

Anticancer Properties

Research has shown that compounds related to imidazole derivatives exhibit notable anticancer activities. For instance, derivatives of benzimidazole and imidazole have been reported to act as topoisomerase inhibitors , which are crucial in cancer therapeutics. These compounds can induce apoptosis in cancer cells through various pathways:

  • Topoisomerase I and II Inhibition : Certain derivatives have demonstrated strong inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cell death in cancer cells such as K562 (leukemia) and HepG-2 (hepatocellular carcinoma) at low concentrations (IC50 values around 2.68 μmol/L) .
  • Apoptosis Induction : Studies indicate that these compounds can activate intrinsic apoptotic pathways, increasing caspase-3 activity and promoting cell cycle arrest .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The compound's structural characteristics enable it to interact effectively with microbial targets:

  • Bacterial Inhibition : Compounds derived from imidazole have shown promising activity against multi-drug resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are critical targets due to their prevalence in hospital-acquired infections .
  • Mechanisms of Action : The antibacterial effects are often attributed to the disruption of bacterial DNA replication processes through topoisomerase inhibition .

The biological activity of Imidazole-5-carboxylic acid derivatives can be attributed to several mechanisms:

  • DNA Interaction : The ability to intercalate into DNA or form stable complexes with DNA-binding proteins leads to the inhibition of essential cellular processes.
  • Enzyme Inhibition : As mentioned, the inhibition of topoisomerases is a significant mechanism by which these compounds exert their anticancer effects.
  • Cell Signaling Modulation : Some studies suggest that these compounds may influence signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μmol/L)Mechanism of Action
AnticancerK562 (leukemia)2.68Topoisomerase I inhibition
AnticancerHepG-2 (hepatocellular carcinoma)8.11Apoptosis induction
AntibacterialAcinetobacter baumanniiVariesTopoisomerase inhibition
AntibacterialPseudomonas aeruginosaVariesDisruption of DNA replication

Case Study: Anticancer Activity

In a study focusing on the synthesis of imidazole derivatives, researchers evaluated the cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, showcasing their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing DL-1-(α-methylbenzyl)imidazole-5-carboxylic acid ethyl ester hydrochloride, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves esterification of the carboxylic acid precursor followed by alkylation of the imidazole nitrogen. For example, ethyl ester formation may use acid-catalyzed esterification (e.g., HCl/ethanol reflux) . Post-synthesis, purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (1H/13C) to confirm stereochemistry and absence of unreacted intermediates. LC-MS further verifies molecular ion peaks .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Desiccate with silica gel to prevent hydrolysis of the ester group. Avoid aqueous solutions unless buffered at pH 4–6 to minimize decomposition . Pre-experiment thawing should occur in a dry environment (e.g., glovebox) to limit moisture absorption.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the ethyl ester (δ ~1.3 ppm for CH3, δ ~4.2 ppm for OCH2), α-methylbenzyl group (δ ~1.5 ppm for CH(CH3), aromatic protons at δ 7.2–7.5 ppm), and imidazole protons (δ ~7.0–8.5 ppm) .
  • FT-IR : Confirm ester carbonyl (~1740 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) stretches .
  • Elemental Analysis : Verify %C, %H, %N (±0.3% theoretical values) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for enantiomeric resolution of the DL-form?

  • Methodological Answer : Use density functional theory (DFT) to model chiral separation pathways. For example, simulate interactions with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) via molecular docking. Experimentally, validate with chiral HPLC (Chiralpak IG-3 column, hexane/isopropanol mobile phase) . Adjust column temperature (25–40°C) and flow rate (0.5–1.0 mL/min) to optimize resolution .

Q. What experimental strategies address contradictions in reported solubility data for this compound?

  • Methodological Answer : Reassess solubility using standardized protocols:

  • Prepare saturated solutions in DMSO, ethanol, and water (buffered/non-buffered).
  • Quantify via UV-Vis at λmax (~270 nm for imidazole) with calibration curves.
  • Control temperature (±0.1°C) and sonicate samples to ensure equilibrium . Publish conditions (e.g., “solubility in ethanol: 12.5 mg/mL at 25°C, pH 5.8”) to resolve discrepancies.

Q. How does the hydrochloride salt influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The hydrochloride counterion increases electrophilicity at the ester carbonyl via protonation of the imidazole nitrogen. Compare reactivity with freebase forms by:

  • Conducting reactions with/without HCl (e.g., aminolysis with benzylamine in THF).
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Kinetic studies (NMR or in-situ IR) reveal rate enhancements of ~2–3× in the presence of HCl .

Q. What methodologies are effective for studying the compound’s stability under oxidative stress?

  • Methodological Answer :

  • Forced Degradation : Expose to 3% H2O2 at 40°C for 24 hours. Analyze degradation products via LC-MS/MS (Q-TOF instrument) to identify oxidation sites (e.g., imidazole ring hydroxylation) .
  • Kinetic Modeling : Use Arrhenius plots (data at 30°C, 40°C, 50°C) to predict shelf-life under ambient conditions .

Q. How can researchers design experiments to probe the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17) using AutoDock Vina. Prioritize derivatives with ΔG ≤ -8 kcal/mol .
  • In Vitro Assays : Test inhibition of recombinant kinases (e.g., IC50 via ADP-Glo™ assay). Correlate activity with substituent electronic profiles (Hammett σ values) .

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